molecular formula C11H12N2 B3196596 2-(Isoquinolin-8-YL)ethanamine CAS No. 1000538-18-0

2-(Isoquinolin-8-YL)ethanamine

Cat. No.: B3196596
CAS No.: 1000538-18-0
M. Wt: 172.23 g/mol
InChI Key: TXFOVRKTPUHRRX-UHFFFAOYSA-N
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Description

2-(Isoquinolin-8-YL)ethanamine is a chemical compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-8-YL)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-(Isoquinolin-8-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-YL)ethanamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Similar in structure but lacks the ethanamine side chain.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Beta-Phenylethylamine: Shares the ethanamine side chain but has a different aromatic ring structure.

Uniqueness

2-(Isoquinolin-8-YL)ethanamine is unique due to its combination of the isoquinoline ring and the ethanamine side chain, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-isoquinolin-8-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFOVRKTPUHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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